Leucogenenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A heterocyclic enolic thymothyroid hormone synthesized by the THYMUS and/or THYROID.

Applications De Recherche Scientifique

Immune Response and Allograft Rejection

Leucogenenol, a thymothyroid hormone, has shown significant effects on immune responses. Research indicates that treatment with leucogenenol can induce skin allograft rejection in previously accepting mice and stimulate the formation of hemolysins in response to sheep erythrocytes, highlighting its role in developing necessary cells for a normal immune response (Rice & McCurdy, 1982).

Association with Carrier Proteins

Leucogenenol is associated with carrier proteins in the thymus. It's found in conjunction with proteins of molecular weight around 38,000, suggesting its active transport and regulation within the body (Rice, McCurdy, & Heath, 1984).

Blood Cell Stimulation

Studies have revealed leucogenenol's role in inducing leucocytosis in rabbits without a febrile response, indicating its stimulatory effect on blood cells. It's non-toxic and has a cumulative effect with repeated injections (Rice & Darden, 1968). Additionally, leucogenenol has been shown to stimulate maturation and division of both myeloid and lymphoid cells, aiding recovery in sublethally irradiated mice (Rice, Lepick, & Darden, 1968).

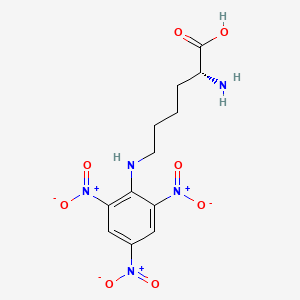

Chemical Structure

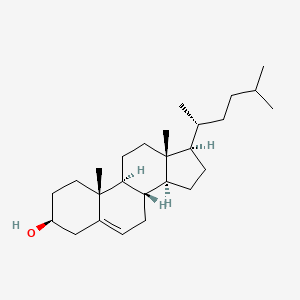

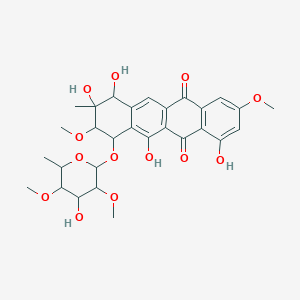

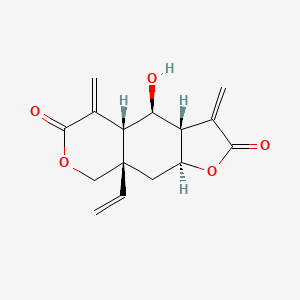

The chemical structure of leucogenenol, significant for understanding its biological activity, has been characterized. It forms various salts and derivatives, indicating its versatile chemical nature (Rice, 1971).

Autoradiographic Studies

Autoradiographic studies demonstrate leucogenenol's effect on leukocytes in bone marrow, spleen, and peripheral blood. It induces leukocytosis and is present in normal human and bovine liver, suggesting a broader biological role (Rice et al., 1971).

Effects on Lymphoblastoid and Leukemic Cells

Leucogenenol affects lymphoblastoid cells of normal and neoplastic origin differently, indicating its potential role in cellular transformation and diseases like cancer (Rice & McCurdy, 1971).

Antibody Formation Enhancement

Leucogenenol enhances antibody formation in irradiated mice, suggesting its potential in aiding recovery of immune function following radiation exposure (Rice, Lepick, & Hepner, 1970).

Recovery from Immunosuppression

Treatment with leucogenenol helps rats recover faster from immunosuppression induced by anti-lymphocyte globulins, indicating its role in enhancing immunocompetency (Rice & Koo, 1981).

Isolation and Production

Leucogenenol has been isolated from Penicillium gilmanii and found in bovine and human liver, showing its natural occurrence and possible therapeutic applications (Rice, 1966).

Propriétés

Nom du produit |

Leucogenenol |

|---|---|

Formule moléculaire |

C18H25NO8 |

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

2-(1,2-dihydroxy-3-methyl-5-oxocyclohexyl)-3,11-dihydroxy-11-(hydroxymethyl)-9-methyl-1-oxa-5-azaspiro[5.5]undeca-2,4-dien-7-one |

InChI |

InChI=1S/C18H25NO8/c1-9-3-13(23)18(16(25,5-9)8-20)19-7-12(22)15(27-18)17(26)6-11(21)4-10(2)14(17)24/h7,9-10,14,20,22,24-26H,3-6,8H2,1-2H3 |

Clé InChI |

RIYYKCVJWUOAQK-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(=O)C2(C(C1)(CO)O)N=CC(=C(O2)C3(CC(=O)CC(C3O)C)O)O |

Synonymes |

Leucogenenol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

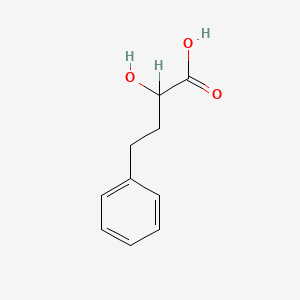

![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)